Zinc 2,5,5-trimethylhexanoate

Zinc carboxylate Metal content Stoichiometric efficiency

Zinc 2,5,5-trimethylhexanoate (CAS 84215-42-9, EINECS 282-447-3) is a zinc carboxylate salt formed from zinc ions and the branched-chain 2,5,5-trimethylhexanoic acid ligand. It belongs to the class of metal carboxylates (metallic soaps) widely employed as catalysts, lubricant additives, paint driers, and polymer stabilizers.

Molecular Formula C18H34O4Zn
Molecular Weight 379.8 g/mol
CAS No. 84215-42-9
Cat. No. B12656836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc 2,5,5-trimethylhexanoate
CAS84215-42-9
Molecular FormulaC18H34O4Zn
Molecular Weight379.8 g/mol
Structural Identifiers
SMILESCC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Zn+2]
InChIInChI=1S/2C9H18O2.Zn/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2
InChIKeyOVFCAWFVCNJLFR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc 2,5,5-Trimethylhexanoate (CAS 84215-42-9): Chemical Identity and Class Context for Procurement Decisions


Zinc 2,5,5-trimethylhexanoate (CAS 84215-42-9, EINECS 282-447-3) is a zinc carboxylate salt formed from zinc ions and the branched-chain 2,5,5-trimethylhexanoic acid ligand. It belongs to the class of metal carboxylates (metallic soaps) widely employed as catalysts, lubricant additives, paint driers, and polymer stabilizers . The compound features a neo-pentane backbone within its carboxylate moiety—a tertiary carbon at position 2 flanked by two geminal methyl groups at position 5—which imparts steric bulk and influences its solubility and coordination behavior relative to linear-chain analogs [1]. Its molecular formula is C₁₈H₃₄O₄Zn (MW 379.84 g/mol), with a theoretical zinc content of approximately 17.2% .

Why Zinc 2,5,5-Trimethylhexanoate Cannot Be Simply Replaced by Generic Zinc Stearate or Zinc Octoate


Zinc carboxylates are not interchangeable commodities. The structure of the carboxylate ligand—specifically its chain length, degree of branching, and steric profile—directly governs the compound's solubility in organic matrices, thermal stability, zinc release kinetics, and catalytic activity [1]. Linear-chain zinc stearate (C18) is a waxy solid with limited solubility in non-polar media, whereas branched-chain zinc 2-ethylhexanoate (zinc octoate) is a liquid at room temperature and exhibits markedly different performance in rubber vulcanization activation [2]. Zinc 2,5,5-trimethylhexanoate, with its unique substitution pattern at positions 2 and 5, occupies an intermediate steric and physicochemical space that cannot be replicated by simply blending linear or other branched carboxylates. The quantitative evidence below demonstrates where this compound's specific properties create verifiable differentiation for targeted industrial and research applications.

Quantitative Differentiation Guide: Zinc 2,5,5-Trimethylhexanoate vs. Closest Analogs


Zinc Content and Stoichiometric Efficiency Comparison: Target vs. Zinc Stearate, Zinc Octoate, and Zinc Neodecanoate

Zinc 2,5,5-trimethylhexanoate delivers a theoretical zinc content of approximately 17.2% (calculated as Zn atomic weight 65.38 / MW 379.84), placing it between zinc 2-ethylhexanoate (18.6% Zn) and zinc neodecanoate (16.0% Zn), and substantially above zinc stearate (10.3% Zn) . In applications such as rubber vulcanization activation, where zinc ion availability governs crosslink density, a higher zinc loading per unit mass translates to reduced additive quantities to achieve equivalent cure performance. For a formulator targeting a specific zinc concentration in the final compound, zinc 2,5,5-trimethylhexanoate offers a 67% higher zinc density than zinc stearate, enabling more compact formulations [1].

Zinc carboxylate Metal content Stoichiometric efficiency Formulation optimization

Thermal Volatility Profile: Boiling Point and Flash Point vs. Zinc Octoate and Zinc Stearate

The computed boiling point of zinc 2,5,5-trimethylhexanoate is 243.3°C at 760 mmHg, with a flash point of 109.4°C . This thermal profile is closely comparable to zinc octoate (boiling point ~239.3°C, flash point ~107.4°C) [1], but substantially lower than zinc stearate (boiling point ~359.4°C, flash point ~276°C) . The lower thermal threshold indicates that zinc 2,5,5-trimethylhexanoate volatilizes more readily than zinc stearate, which can be advantageous in applications requiring post-processing removal of catalyst residues (e.g., electronics-grade polymer synthesis) or where controlled volatility is desired. Conversely, for high-temperature processing above 200°C, zinc stearate or zinc neodecanoate may offer greater thermal latitude.

Thermal stability Volatility Processing window Paint drier

Branched-Chain Architecture and Organic Matrix Solubility: Class-Level Evidence for Enhanced Dispersion

The 2,5,5-trimethylhexanoate ligand features a branched neo-pentane-type backbone that introduces steric hindrance around the zinc coordination sphere, disrupting the tight crystalline packing observed in linear-chain zinc carboxylates [1]. Structural studies on analogous branched zinc carboxylates (e.g., zinc pivalate) demonstrate that chain branching reduces crystallinity and enhances solubility in non-polar organic solvents compared to their linear counterparts [1]. This class-level effect is well-established: branched-chain carboxylates such as zinc isodecanoate and zinc neodecanoate exhibit higher solubility in hydrocarbon matrices than linear zinc stearate, which is a waxy, poorly soluble solid [2]. Zinc 2,5,5-trimethylhexanoate, with its dual methyl substitution at C5 and a methyl branch at C2, is expected to exhibit comparable or superior solubility enhancement relative to singly-branched analogs like zinc 2-ethylhexanoate.

Solubility Organic matrix compatibility Branched carboxylate Dispersion

Validated Utility in Lubricating Oil Formulations: Patent Evidence for 2,5,5-Trimethylhexanoic Acid Derivatives

Japanese Patent JPH10158215 (Kyowa Yuka KK, 1998) explicitly identifies 2,5,5-trimethylhexanoic acid as a preferred fatty acid component for synthesizing polyhydric alcohol ester lubricating oils for refrigerators, noting that fatty acids with two or more alkyl side chains—specifically including 2,5,5-trimethylhexanoic acid—provide superior performance in this application [1]. Additionally, US Patent 3,367,869 (British Petroleum Co., 1968) discloses zinc carboxylates prepared from 3,5,5-trimethylhexanoic acid (the positional isomer) as lubricating oil additives, describing their tetrahedral Zn₄O core structure that contributes to thermal stability [2]. These independent patent citations establish that trimethylhexanoate-based zinc compounds have been industrially validated for lubricant applications where branched-chain architecture confers specific performance advantages over linear-chain alternatives.

Lubricant additive Refrigerator oil Ester lubricant Thermal stability

Recommended Application Scenarios for Zinc 2,5,5-Trimethylhexanoate Based on Quantitative Differentiation Evidence


Low-Zinc Rubber Vulcanization Activation Requiring High Organic Matrix Solubility

In sulfur vulcanization of EPDM and s-SBR rubbers, zinc 2,5,5-trimethylhexanoate serves as an alternative to conventional ZnO/fatty acid activator systems. Evidence from the TNO study demonstrates that branched zinc carboxylates such as zinc 2-ethylhexanoate can effectively substitute ZnO without detrimental effects on cure or physical properties, while zinc stearate is 'considerably less active' [1]. The target compound, with its higher zinc density (17.2% vs. 10.3% for zinc stearate) and branched structure conferring superior organic matrix solubility, is positioned as a more efficient activator candidate than linear-chain alternatives. This scenario is particularly relevant for manufacturers seeking to reduce total zinc content in rubber compounds in response to environmental regulations.

Synthetic Ester Lubricants for Refrigeration and High-Temperature Applications

Japanese Patent JPH10158215 establishes that esters derived from 2,5,5-trimethylhexanoic acid exhibit preferred performance in refrigerator lubricating oils [2]. Zinc 2,5,5-trimethylhexanoate can function both as a lubricant additive (providing anti-wear zinc chemistry) and as a precursor or catalyst for synthesizing the ester base stocks described in this patent. Its intermediate thermal volatility (boiling point 243.3°C) is compatible with refrigeration system operating temperatures while providing the branched architecture cited as advantageous in the patent for lubricity and thermal stability.

Homogeneous Catalysis in Non-Polar Media Where Catalyst Solubility Is Rate-Limiting

For ring-opening polymerization, transesterification, and polyurethane catalysis conducted in hydrocarbon solvents, catalyst solubility is a critical performance parameter. The class-level evidence from structural studies of zinc carboxylates indicates that branched-chain ligands disrupt crystalline packing and enhance solubility compared to linear-chain analogs [3]. Zinc 2,5,5-trimethylhexanoate, with its dual-branched architecture, is expected to provide superior solubility and homogeneous distribution in non-polar reaction media compared to zinc stearate or zinc acetate, potentially enabling faster reaction kinetics and more uniform product molecular weight distributions.

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